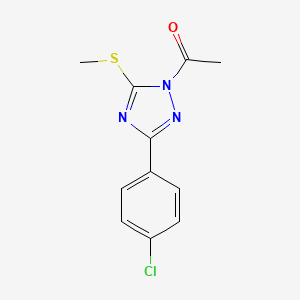
5-(5-chloro-2-methylphenyl)-2-furaldehyde 1,3-benzothiazol-2-ylhydrazone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(5-chloro-2-methylphenyl)-2-furaldehyde 1,3-benzothiazol-2-ylhydrazone (CMFHB) is a chemical compound with potential applications in scientific research. This compound is a hydrazone derivative that has been synthesized using various methods.
Wirkmechanismus
The mechanism of action of 5-(5-chloro-2-methylphenyl)-2-furaldehyde 1,3-benzothiazol-2-ylhydrazone is not fully understood. However, it has been suggested that this compound may exert its anti-inflammatory and anti-tumor activities by inhibiting the activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs). NF-κB and MAPKs are known to play important roles in inflammation and cancer development.
Biochemical and Physiological Effects:
5-(5-chloro-2-methylphenyl)-2-furaldehyde 1,3-benzothiazol-2-ylhydrazone has been shown to exhibit anti-inflammatory and anti-tumor activities in vitro. It has also been reported to induce apoptosis (programmed cell death) in cancer cells. However, the biochemical and physiological effects of 5-(5-chloro-2-methylphenyl)-2-furaldehyde 1,3-benzothiazol-2-ylhydrazone in vivo are not well understood.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 5-(5-chloro-2-methylphenyl)-2-furaldehyde 1,3-benzothiazol-2-ylhydrazone in lab experiments is its potential as an anti-cancer agent. However, the limitations of using this compound include its low solubility in water and its potential toxicity.
Zukünftige Richtungen
There are several future directions for research on 5-(5-chloro-2-methylphenyl)-2-furaldehyde 1,3-benzothiazol-2-ylhydrazone. One direction is to investigate the mechanism of action of this compound in more detail, particularly in vivo. Another direction is to explore the potential of 5-(5-chloro-2-methylphenyl)-2-furaldehyde 1,3-benzothiazol-2-ylhydrazone as an anti-inflammatory agent. Additionally, it would be interesting to investigate the potential of this compound as a therapeutic agent for other diseases, such as Alzheimer's disease and Parkinson's disease.
Synthesemethoden
5-(5-chloro-2-methylphenyl)-2-furaldehyde 1,3-benzothiazol-2-ylhydrazone can be synthesized using various methods. One of the methods involves the reaction of 5-(5-chloro-2-methylphenyl)furan-2-carbaldehyde with 1,3-benzothiazol-2-ylhydrazine in the presence of a base such as sodium hydroxide. The reaction takes place under reflux conditions, and the product is obtained after purification using column chromatography.
Wissenschaftliche Forschungsanwendungen
5-(5-chloro-2-methylphenyl)-2-furaldehyde 1,3-benzothiazol-2-ylhydrazone has potential applications in scientific research, particularly in the field of medicinal chemistry. This compound has been shown to exhibit anti-inflammatory and anti-tumor activities in vitro. It has also been reported to have potential as an anti-cancer agent.
Eigenschaften
IUPAC Name |
N-[(E)-[5-(5-chloro-2-methylphenyl)furan-2-yl]methylideneamino]-1,3-benzothiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClN3OS/c1-12-6-7-13(20)10-15(12)17-9-8-14(24-17)11-21-23-19-22-16-4-2-3-5-18(16)25-19/h2-11H,1H3,(H,22,23)/b21-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXDZTQSSEDGQLC-SRZZPIQSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)C2=CC=C(O2)C=NNC3=NC4=CC=CC=C4S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)Cl)C2=CC=C(O2)/C=N/NC3=NC4=CC=CC=C4S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2E)-2-{[5-(5-chloro-2-methylphenyl)furan-2-yl]methylidene}hydrazinyl]-1,3-benzothiazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-ethyl-N-[2-(4-methoxyphenyl)ethyl]butanamide](/img/structure/B5888211.png)
![6-[2-(4-fluorophenyl)vinyl]-3-(2-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5888216.png)
![4-({[(3,4-difluorophenyl)amino]carbonothioyl}amino)benzenesulfonamide](/img/structure/B5888238.png)

![N-[4-chloro-3-(trifluoromethyl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B5888249.png)


![1-[(5-bromo-2-thienyl)sulfonyl]-4-propionylpiperazine](/img/structure/B5888290.png)
![5-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-2-furaldehyde](/img/structure/B5888295.png)



![2-(4-methylphenyl)-1-[(4-methylphenyl)sulfonyl]pyrrolidine](/img/structure/B5888329.png)
![4-[1-cyano-2-(2-ethoxyphenyl)vinyl]benzonitrile](/img/structure/B5888335.png)